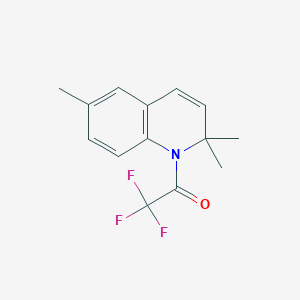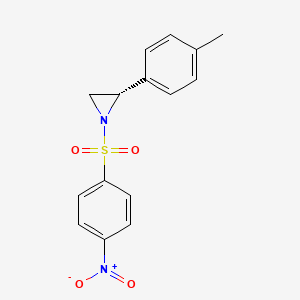![molecular formula C11H16O4S3 B14227573 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid CAS No. 823235-28-5](/img/structure/B14227573.png)
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfur atoms and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-hydroxybenzyl chloride with sodium sulfide to form 3-hydroxybenzyl sulfide. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Sulfonates and alcohols.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The hydroxyphenyl group can scavenge free radicals, while the sulfonic acid group can interact with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
3-Hydroxybenzyl sulfide: A simpler structure with only one sulfur atom and no ethane-1-sulfonic acid moiety.
Uniqueness
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is unique due to its combination of hydroxyphenyl, sulfanyl, and sulfonic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
823235-28-5 |
|---|---|
Molecular Formula |
C11H16O4S3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-[(3-hydroxyphenyl)methylsulfanyl]ethylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C11H16O4S3/c12-11-3-1-2-10(8-11)9-17-5-4-16-6-7-18(13,14)15/h1-3,8,12H,4-7,9H2,(H,13,14,15) |
InChI Key |
LDDLPBNHYPAULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CSCCSCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


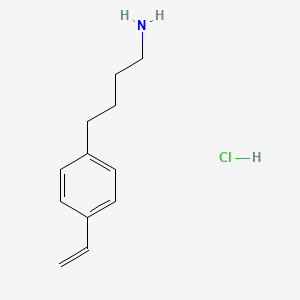
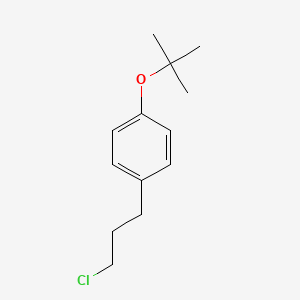
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
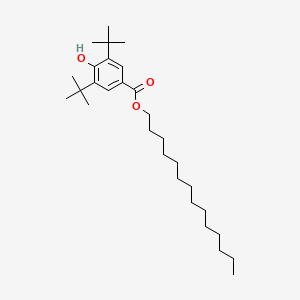

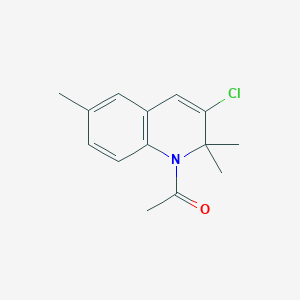
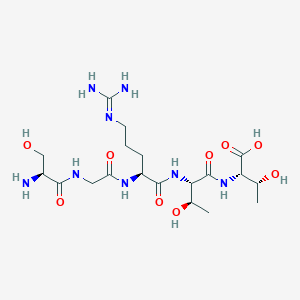
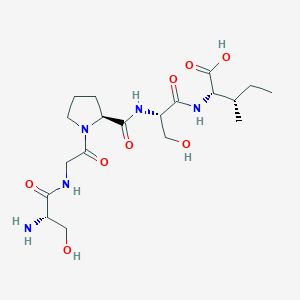
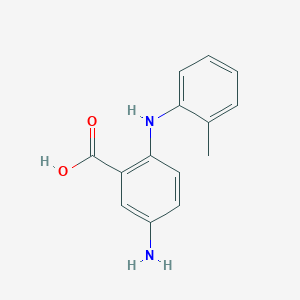
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
